[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a hybrid molecule combining a 4-hydroxypiperidine moiety substituted with a 4-chlorophenyl group and a 1,2,3-thiadiazole ring linked to a phenyl group via a methanone bridge. The hydroxypiperidine group may influence hydrogen-bonding interactions, while the thiadiazole ring contributes to π-π stacking and dipole interactions .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-phenylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-8-6-15(7-9-16)20(26)10-12-24(13-11-20)19(25)18-17(22-23-27-18)14-4-2-1-3-5-14/h1-9,26H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIJKHKQANGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorophenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent for exploring new synthetic pathways.
Biology
Research indicates that this compound can interact with biological macromolecules. It has been studied as a potential probe for understanding protein-ligand interactions and enzyme mechanisms. Such studies could lead to insights into cellular processes and disease mechanisms.
Medicine
This compound is being investigated for its therapeutic properties. Its structural features suggest potential interactions with specific receptors or enzymes, positioning it as a candidate for drug development. Preliminary studies have indicated that derivatives of this compound may exhibit pharmacological activities relevant to treating various conditions.
Industrial Applications
In the industrial sector, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can be utilized in developing new materials with tailored properties. Its unique combination of functional groups may enhance the performance of polymers or coatings used in various applications.
Case Studies
Several studies have highlighted the applications of this compound in different contexts:
- Drug Development : A study explored the synthesis of derivatives based on this compound aimed at improving efficacy against specific biological targets.
- Material Science : Research demonstrated the use of this compound in creating polymer composites with enhanced thermal stability and mechanical properties.
- Biological Probing : Investigations into its role as a ligand in protein interactions provided insights into molecular recognition processes critical in drug design.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Haloperidol (HAL)
Haloperidol, 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, shares the 4-(4-chlorophenyl)-4-hydroxypiperidine core with the target compound but replaces the thiadiazole-phenylmethanone group with a fluorophenylbutanone chain . This structural difference likely alters receptor binding profiles: HAL is a potent dopamine D2 receptor antagonist, whereas the thiadiazole moiety in the target compound may favor interactions with other targets, such as ion channels or enzymes .
| Property | Target Compound | Haloperidol (HAL) |
|---|---|---|
| Core Structure | 4-Hydroxypiperidine + thiadiazole-phenylmethanone | 4-Hydroxypiperidine + fluorophenylbutanone |
| Molecular Weight | ~435.9 g/mol (estimated) | 435.9 g/mol |
| Key Functional Groups | 1,2,3-Thiadiazole, hydroxypiperidine, chlorophenyl | Fluorophenyl, hydroxypiperidine, chlorophenyl |
| Biological Activity | Not fully characterized (predicted CNS activity) | D2 receptor antagonist (antipsychotic) |
Loperamide Derivatives
Loperamide derivatives, such as 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide hydrochloride, retain the 4-chlorophenyl-hydroxypiperidine motif but incorporate a diphenylbutanamide chain instead of the thiadiazole group . The amide linkage in loperamide enhances µ-opioid receptor binding, while the thiadiazole in the target compound may confer distinct physicochemical properties, such as increased lipophilicity (logP ~3.5 vs. ~5.2 for loperamide) .
Thiadiazole-Containing Analogues
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
This compound replaces the hydroxypiperidine group with a morpholine ring .
| Property | Target Compound | Morpholino-Thiadiazole Methanone |
|---|---|---|
| Heterocycle | 1,2,3-Thiadiazole + hydroxypiperidine | 1,2,3-Thiadiazole + morpholine |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 0 |
| Predicted logP | ~3.5 | ~2.8 |
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
This bis-thiadiazole derivative lacks the piperidine moiety but highlights the versatility of thiadiazole in forming sulfur-rich scaffolds, which are associated with antiviral and anticancer activities . The target compound’s hydroxypiperidine group may enhance solubility compared to this highly lipophilic analogue.
Pyrazolone and Heterocyclic Methanones
Compounds like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone share the chlorophenyl and heterocyclic methanone motifs but utilize pyrazolone or thiophene rings instead of thiadiazole . Pyrazolone derivatives often exhibit antioxidant and anti-inflammatory activities, whereas thiadiazoles are more commonly linked to antimicrobial effects .
Computational and Structural Insights
- Crystal Structure Analysis: The hydroxypiperidine ring in the target compound’s analogue, (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, adopts a bisectional orientation relative to the phenyl ring, with a dihedral angle of 51.6°, facilitating intermolecular O–H⋯O hydrogen bonds . This contrasts with the thiadiazole ring’s planar geometry, which may enhance stacking interactions in biological targets .
- Noncovalent Interactions: Electron density topology analysis (via Multiwfn) reveals that the thiadiazole’s sulfur atoms contribute to strong van der Waals interactions, while the hydroxypiperidine’s hydroxyl group participates in hydrogen bonding, critical for target binding .
Biological Activity
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with piperidine , followed by the coupling with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid . The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Structural Formula
The molecular formula for this compound is with a molecular weight of 403.89 g/mol. The InChI representation is:
Antimicrobial Properties
Research indicates that derivatives of compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 16–31.25 μg/mL . These findings suggest a potential application in treating bacterial infections.
Antiproliferative Activity
The antiproliferative effects of related compounds have been evaluated against several human cancer cell lines. Studies have demonstrated that certain derivatives possess cytotoxic properties, significantly inhibiting cell growth at low concentrations (IC50 values in the range of 2–6 µM). The structural modifications appear to influence these activities, indicating a relationship between molecular structure and biological efficacy .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The structural characteristics allow it to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modifying signaling pathways. For instance, studies have shown that similar compounds can act as acetylcholinesterase inhibitors and urease inhibitors, which are crucial in various metabolic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 16–31.25 μg/mL | |
| Compound B | Antiproliferative | 2–6 µM | |
| Compound C | Enzyme inhibition | IC50 = 2.14 µM |
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of synthesized thiadiazole derivatives, several compounds demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. The most effective derivatives were identified through a series of bioassays comparing their MIC values against standard antibiotics .
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of piperidine derivatives against various cancer cell lines revealed that structural modifications significantly enhanced cytotoxic activity. The study highlighted the importance of functional groups in determining the efficacy of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
